![molecular formula C8H9Cl2N3O B2965359 2-[(2,5-Dichlorophenyl)amino]acetohydrazide CAS No. 89981-86-2](/img/structure/B2965359.png)

2-[(2,5-Dichlorophenyl)amino]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

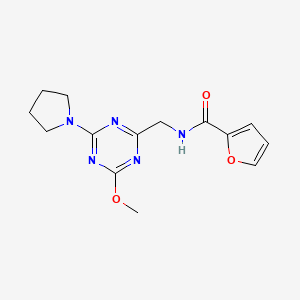

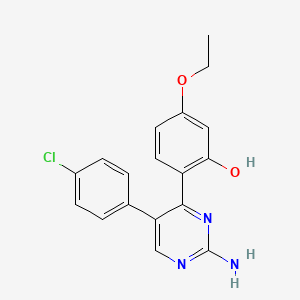

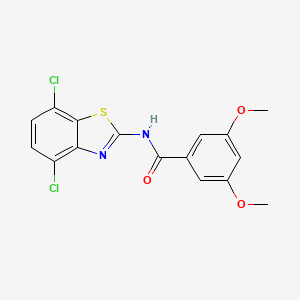

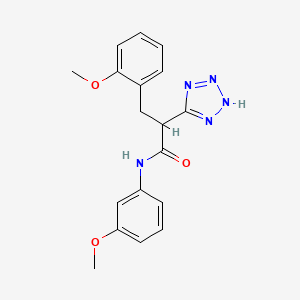

“2-[(2,5-Dichlorophenyl)amino]acetohydrazide” is a chemical compound with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-[(2,5-Dichlorophenyl)amino]acetohydrazide” can be represented by the SMILES notation: C1=CC(=C(C=C1Cl)NCC(=O)NN)Cl . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications

Synthesis and Antimicrobial Applications

One study details the synthesis of formazans from a Mannich base derivative, showcasing its application as antimicrobial agents against bacterial and fungal strains. This research illustrates the compound's role in generating new chemicals with moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

Enzyme Inhibition Studies

Another research effort explores the compound as a starting point for synthesizing novel heterocyclic compounds that demonstrate significant lipase and α-glucosidase inhibition. This suggests its utility in discovering new treatments for conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Antitumor Activities

Further studies have synthesized new biheterocyclic compounds containing triazol-3-one and thiadiazole moieties from acetohydrazide derivatives, exhibiting good antimicrobial activities. This demonstrates the compound's versatility in creating potentially useful antimicrobial and antitumor agents (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).

Anticancer and Antioxidant Evaluation

Compounds derived from 2-[(2,5-Dichlorophenyl)amino]acetohydrazide have been evaluated for their anticancer and antioxidant activities, indicating the potential for developing new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Cholinesterase Inhibition for Alzheimer's

Research into N-aryl derivatives of similar compounds has shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease, showcasing the compound's potential in developing treatments for neurodegenerative disorders (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as diclofenac , often target enzymes like cyclooxygenase (COX) that are involved in the production of prostaglandins, which are accountable for pain, swelling, inflammation, and fever .

Mode of Action

These compounds typically work by inhibiting the action of their target enzymes. For instance, diclofenac works by inhibiting the action of cyclooxygenase (COX) .

properties

IUPAC Name |

2-(2,5-dichloroanilino)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-5-1-2-6(10)7(3-5)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLAEIUIWXMNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NCC(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-(prop-2-yn-1-yl)-N-{4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl}pyrrolidine-2-carboxamide](/img/structure/B2965276.png)

![Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2965277.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2965283.png)

![3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione](/img/structure/B2965286.png)

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2965287.png)

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)